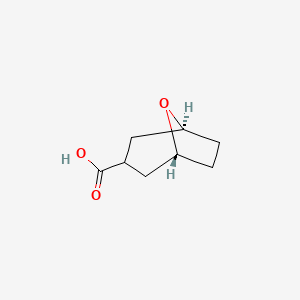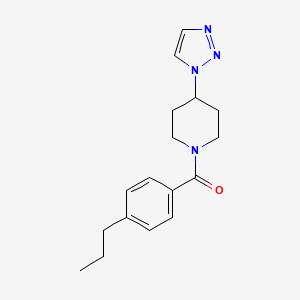
1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains an ethylphenyl group and a pyridin-3-ylmethyl group. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles are often synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne . The reaction is catalyzed by copper(I) or ruthenium(II) complexes .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Triazoles generally have good thermal and chemical stability .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
- Triazole derivatives have been synthesized and evaluated for their biological activities, showing potential as anticancer and anti-5-lipoxygenase agents. These compounds, including similar triazole-carboxamide structures, exhibit cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy (Rahmouni et al., 2016).
Antimicrobial and Antituberculosis Activity
- Novel heterocyclic compounds with core structures akin to the queried compound have shown promising results against Mycobacterium tuberculosis, highlighting their significance in developing new antituberculosis drugs. These findings underscore the importance of heterocyclic chemistries in addressing global health challenges (Jeankumar et al., 2013).
Antimalarial and Anti-inflammatory Profiles
- Research into triazole and pyridine hybrids has demonstrated significant anti-inflammatory and antimalarial activities. Such compounds serve as intermediates for hybrid drug synthesis, offering a pathway to novel therapeutics for malaria and inflammation-related conditions (Eya’ane Meva et al., 2021).
Host Materials for Organic Light-Emitting Diodes (OLEDs)
- Triazole and pyridine hybrid molecules have been employed as electron-transport materials in green phosphorescent OLEDs. The introduction of pyridine rings onto the periphery of these molecules lowers the HOMO and LUMO energy levels, enhancing electron injection and carrier confinement for improved OLED performance (Li et al., 2014).
Antimicrobial Activities of Triazole Derivatives
- The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation have shown good antimicrobial activities. These studies contribute to the understanding of the role of heterocyclic compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-5-7-15(8-6-13)22-12-16(20-21-22)17(23)19-11-14-4-3-9-18-10-14/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIYQJLWZZOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

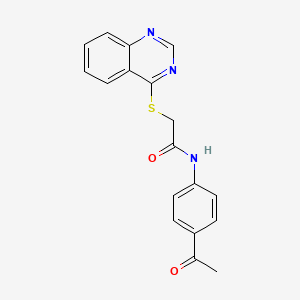
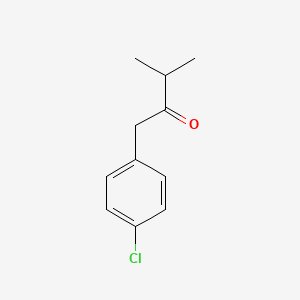
![N-Ethyl-N-[2-oxo-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2452650.png)
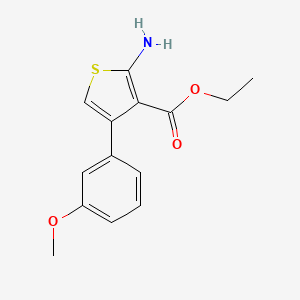
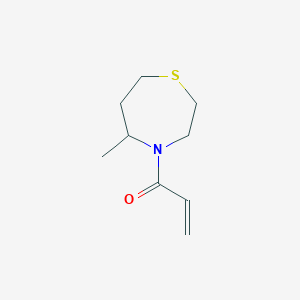
![ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)
![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)
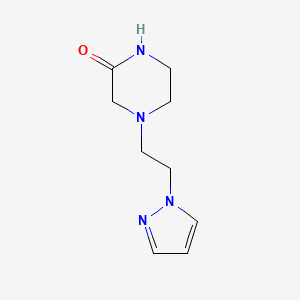
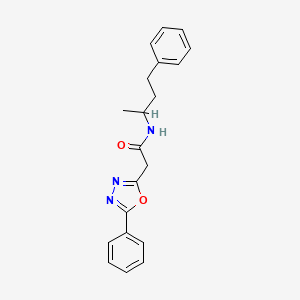
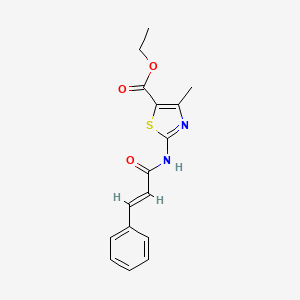
![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)
